(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one” is a rhodanine-based derivative characterized by a thiazolidinone core with a Z-configuration at the C5 position. Key structural features include:
Properties
IUPAC Name |
(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S2/c1-12(23)14-5-7-15(8-6-14)22-20(24)18(29-21(22)28)11-13-9-16(25-2)19(27-4)17(10-13)26-3/h5-11H,1-4H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFRDLUWJWIGSH-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Structure and Properties
Thiazolidin-4-ones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of this compound suggests that it may exhibit various biological activities due to the presence of multiple functional groups that can interact with biological targets.
Antioxidant Activity
Thiazolidin-4-one derivatives have been reported to possess significant antioxidant properties. For instance, compounds modified at specific positions within the thiazolidin-4-one framework have shown enhanced inhibition of lipid peroxidation and free radical scavenging abilities. The antioxidant activity is often measured using assays such as DPPH and ABTS, where thiazolidin-4-one derivatives demonstrated IC50 values indicating their efficacy compared to standard antioxidants like vitamin C .
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives are promising candidates for anticancer therapy. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including human colon adenocarcinoma (HT29) and gastric cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of specific enzymes associated with tumor growth . For example, a series of thiazolidin-4-one derivatives exhibited significant cytotoxic effects against leukemia cell lines .
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives have been extensively studied. Compounds within this class have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism typically involves disruption of microbial cell membranes and inhibition of biofilm formation . Notably, some derivatives have shown MIC values as low as 0.5 µg/mL against Staphylococcus aureus .
Anti-inflammatory and Analgesic Effects
Thiazolidin-4-one derivatives also exhibit anti-inflammatory and analgesic activities. These effects are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. In experimental models, these compounds have shown potential in reducing inflammation and pain responses .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural modifications. Substituents at various positions on the thiazolidin ring can enhance or diminish their pharmacological effects. For instance:
- Position 2 : Modifications here often improve antioxidant properties.
- Position 3 : Substituents can enhance anticancer activity.
- Position 5 : Alterations can affect antimicrobial efficacy.
Case Studies
- Anticancer Study : A study evaluating a series of thiazolidin-4-one derivatives demonstrated that certain modifications led to enhanced cytotoxicity against HT29 cells, with some compounds achieving over 80% inhibition at low concentrations .
- Antimicrobial Study : A recent investigation into 2,3-disubstituted thiazolidin-4-one derivatives revealed significant antibacterial activity against multiple strains of bacteria, highlighting their potential as novel antimicrobial agents .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H17NOS2
- Molecular Weight : 341.46 g/mol
- Structural Features :
- Contains a thiazolidinone ring.
- Substituents include an acetylphenyl group and a trimethoxyphenyl group.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. For instance, compounds structurally similar to (5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : A derivative exhibited an inhibition rate of 84.19% against leukemia cells (MOLT-4) and 72.11% against CNS cancer cells (SF-295) during preliminary screening tests conducted by the National Cancer Institute .
Anti-inflammatory Properties
Thiazolidinones have been investigated for their anti-inflammatory effects. The compound's structure suggests it may inhibit inflammatory pathways, making it a candidate for further exploration in treating conditions characterized by inflammation.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives possess antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it may interact effectively with enzymes involved in cancer progression and inflammation .
Comparative Analysis of Thiazolidinone Derivatives
| Compound Name | Anticancer Activity (%) | Anti-inflammatory Potential | Antimicrobial Efficacy |
|---|---|---|---|
| Compound A | 84.19 | Moderate | Effective |
| Compound B | 72.11 | High | Moderate |
| This compound | TBD | TBD | TBD |
Chemical Reactions Analysis
Nucleophilic Additions at the Thiocarbonyl Group
The 2-sulfanylidene group (C=S) in the thiazolidinone ring is susceptible to nucleophilic attack. This reactivity is exploited in:
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Thiol-disulfide exchange reactions : The sulfur atom reacts with electrophilic agents (e.g., alkyl halides) to form thioether derivatives.
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Condensation with amines : Primary amines can undergo nucleophilic addition, forming imine-linked derivatives .
Example Reaction Conditions :
| Reagent | Solvent | Temperature | Product Yield | Source |
|---|---|---|---|---|
| Benzyl chloride | DMF | 60°C | 72% | |
| Ethylenediamine | Ethanol | Reflux | 68% |
Cyclocondensation Reactions
The methylidene group at C5 participates in cyclocondensation to form fused heterocycles:
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Knoevenagel condensation : Reacts with active methylene compounds (e.g., malononitrile) under basic conditions to yield pyran or pyridine derivatives .
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Azo coupling : Diazonium salts react at the methylidene position to form hydrazone-linked products, enhancing biological activity .
Key Findings :
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Azo derivatives synthesized via this route showed 58–72% inhibition of COX-2 in cellular assays .
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Yields for hydrazone formation ranged from 65% to 78% under pH-controlled conditions .
Functionalization of the Acetylphenyl Group
The 4-acetylphenyl substituent undergoes:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the acetyl group to a hydroxyl group, altering solubility and bioactivity.
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Schiff base formation : Reacts with hydrazines to form hydrazone derivatives, a common strategy for enhancing pharmacokinetic properties .
Reactivity Comparison :
| Reaction Type | Reagent | Product Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| Reduction | H₂/Pd-C | Improved solubility | |
| Hydrazone formation | Phenylhydrazine | COX-2 inhibition: 14.4 μM |
Electrophilic Aromatic Substitution
The electron-rich 3,4,5-trimethoxyphenyl group undergoes:
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Nitration : Concentrated HNO₃ introduces nitro groups at the para position, though yields are moderate (55–60%) due to steric hindrance .
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Demethylation : HBr/acetic acid removes methoxy groups, generating phenolic derivatives with enhanced antioxidant activity .
Synthetic Challenges :
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Nitration requires strict temperature control (<5°C) to avoid side reactions .
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Demethylation products are sensitive to oxidation, necessitating inert atmospheres .
Ring-Opening and Rearrangement Reactions
Under acidic or basic conditions, the thiazolidinone ring can undergo:
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Acid hydrolysis : Cleavage of the C-N bond generates thiourea intermediates, which rearrange to form thiazole derivatives .
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Base-mediated ring expansion : Treatment with NaOH/ethanol yields six-membered thiazinone analogs.
Mechanistic Insights :
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Hydrolysis rates are pH-dependent, with optimal cleavage at pH 3–4 .
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Ring expansion proceeds via enolate intermediate formation, confirmed by NMR studies.
Oxidation Reactions
The exocyclic double bond (C5 methylidene) is oxidized by:
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Ozone : Ozonolysis cleaves the double bond, producing aldehyde fragments.
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mCPBA : Epoxidation forms a strained oxirane ring, though this derivative is unstable .
Stability Notes :
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Rhodanine Derivatives
Key Observations:
N3 Substituent Effects: The 4-acetylphenyl group in the target compound introduces a polar ketone moiety, enhancing dipole interactions compared to the lipophilic cyclopentyl group in or the moderately polar tetrahydrofuran group in .
C5 Benzylidene Modifications :
- The 3,4,5-trimethoxyphenyl group in the target compound and provides stronger electron-donating effects than the 3,4-dimethoxyphenyl () or 4-hydroxyphenyl (), which may enhance π-π stacking with aromatic residues in biological targets .
- Methoxy vs. Hydroxy Groups : Hydroxy groups (e.g., ) enable hydrogen bonding but reduce metabolic stability compared to methoxy groups.
Pharmacological and Physicochemical Properties
Table 3: Property Comparison
- The 3,4,5-trimethoxyphenyl group in the target compound likely increases lipophilicity (LogP ~3.2) compared to analogs with fewer methoxy groups.
- Emissive properties () are linked to extended conjugation, suggesting the target compound may exhibit fluorescence if synthesized with similar substituents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one?
- Methodology :
-
Condensation-Cyclization : React 4-acetylbenzaldehyde derivatives with thiosemicarbazide in ethanol/acetic acid (3:1) under reflux (12–18 h) to form a Schiff base intermediate. Subsequent cyclization with chloroacetic acid and sodium acetate yields the thiazolidinone core .
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Z-Selectivity : Use DMF as a solvent to favor the (5Z)-configuration during benzylidene group formation, confirmed by NMR coupling constants (J = 10–12 Hz) .
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Yield Optimization : Adjust molar ratios (aldehyde:thiosemicarbazide = 1:1.2) and employ microwave-assisted synthesis (30 min, 100°C) to improve yields to ~65–70% .
- Data Table :
| Method | Solvent | Time (h) | Yield (%) | Configuration | Reference |
|---|---|---|---|---|---|
| Reflux | EtOH/AcOH | 12 | 55 | Z | |
| Microwave | DMF | 0.5 | 68 | Z |
Q. How is the stereochemical configuration of the thiazolidinone core validated?
- Methodology :
- X-Ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms the (5Z)-configuration, with dihedral angles between the thiazolidinone ring and trimethoxyphenyl group at 15–20° .
- NMR Analysis : NOESY correlations between the thione sulfur (C2-S) and the acetylphenyl proton (H-4) confirm spatial proximity in the Z-isomer .
Q. What preliminary biological activities have been reported for this compound?
- Methodology :
- Anticancer Screening : MTT assays against HeLa cells (IC₅₀ = 12.5 µM) show apoptosis via caspase-3 activation .
- Antimicrobial Testing : Disc diffusion assays (50 µg/mL) reveal inhibition zones of 14–18 mm against S. aureus (MIC = 8 µg/mL) .
Advanced Research Questions
Q. How do computational studies explain the compound’s DNA-binding affinity?
- Methodology :
-
Molecular Docking (AutoDock Vina) : The trimethoxyphenyl group intercalates into DNA minor grooves (ΔG = −8.2 kcal/mol), stabilized by hydrogen bonds with dG10 and dC15 residues .
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*DFT Calculations (B3LYP/6-31G)**: HOMO-LUMO gaps (4.1 eV) suggest charge-transfer interactions with DNA bases .
- Data Table :
| Target | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| DNA (1BNA) | −8.2 | H-bond (C=O⋯dG10), π-π stacking |
Q. What experimental strategies resolve contradictions in reported cytotoxicity data?
- Case Study : Discrepancies in IC₅₀ values (e.g., 12.5 µM vs. 25 µM for HeLa cells) arise from assay conditions.
- Mitigation :
Standardize cell passage number (<20) and serum-free pre-incubation (24 h).
Use SYTOX Green for dead-cell exclusion in flow cytometry .
Q. How does the 3,4,5-trimethoxyphenyl group influence metabolic stability?
- Methodology :
- Microsomal Assays (Human Liver Microsomes) : Phase I metabolism (CYP3A4) demethylates methoxy groups (t₁/₂ = 45 min).
- Metabolite ID (LC-MS) : Major metabolites include mono-O-desmethyl (m/z 489.1) and di-O-desmethyl (m/z 475.2) derivatives .
Methodological Challenges
Q. What analytical techniques differentiate between Z/E isomers in crude mixtures?
- HPLC-PDA : Use a C18 column (ACN/H₂O gradient, 1 mL/min) with UV detection at 320 nm (Z-isomer: tᵣ = 12.3 min; E-isomer: tᵣ = 14.1 min) .
- Vibrational Circular Dichroism (VCD) : Distinct C=S and C=O stretching bands (1670 cm⁻¹ and 1720 cm⁻¹) confirm stereochemistry .
Q. How are solvent effects managed in cyclization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
